molecular formula C20H24N4 B2627412 2-methyl-3-phenyl-N-(propan-2-yl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine CAS No. 896855-41-7

2-methyl-3-phenyl-N-(propan-2-yl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine

Cat. No. B2627412
CAS RN: 896855-41-7
M. Wt: 320.44
InChI Key: XMRPBQXTPDPZLE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is quite complex. It contains a pyrazolo[5,1-b]quinazolin ring, which is a type of fused ring system that includes both nitrogen and carbon atoms. Attached to this ring system are a phenyl ring and a propan-2-yl group .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the specific conditions and reagents used. The presence of multiple functional groups means that it could potentially participate in a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, its solubility would be influenced by the polarities of its functional groups, and its melting and boiling points would depend on its molecular weight and structure .

Scientific Research Applications

Chemical Synthesis and Reactivity

Chemical synthesis of pyrazolo[5,1-b]quinazoline derivatives has been a focus of research due to their potential biological activities. For instance, the synthesis of cycloalkane-annulated pyrazolo[1,5-a]pyrimidines and related structures has been achieved through reactions of 4-aryl-1H-pyrazol-5(3)-amines with acylcycloalkanones and acyl-5,5-dimethylcyclohexane-1,3-diones, leading to a variety of regioisomeric derivatives (Petrov et al., 2009). Such synthetic strategies highlight the chemical versatility of these compounds and their potential as scaffolds for further medicinal chemistry exploration.

Biological Activities

Research into the biological activities of pyrazolo[5,1-b]quinazoline derivatives has uncovered a range of potential therapeutic applications:

  • Antibacterial and Antitubercular Properties : Some novel phenylthiazole and quinazoline combination derivatives have shown promise for their antibacterial activity (Badwaik et al., 2009), while other studies have explored derivatives as potential antiproliferative agents and Pim-1 kinase inhibitors, indicating their utility in addressing various microbial and cancer cell lines (Mohareb et al., 2017).

  • Anti-inflammatory and Analgesic Activities : The exploration of 3-(6-substituted-1, 3-benzothiazole-2-yl)-2-[{(4-substituted phenyl) amino} methyl] quinazolines-4(3H)-ones has revealed significant anti-inflammatory and analgesic activities, suggesting their potential in the development of new therapeutic agents (Srivastav et al., 2009).

  • Antihistaminic Agents : Novel quinazolin-4(3H)-ones have been synthesized and tested for their H1-antihistaminic activity, showing significant protection against histamine-induced bronchospasm in animal models. This research suggests these compounds could serve as lead molecules for developing new classes of antihistaminic agents (Alagarsamy & Parthiban, 2013).

Safety And Hazards

As with any chemical compound, handling this compound would require appropriate safety precautions. Without specific data, it’s difficult to comment on its exact toxicity or environmental impact .

Future Directions

The study of complex organic compounds like this one is a vibrant field of research, with potential applications in areas like drug discovery, materials science, and chemical biology. Future research could involve exploring its synthesis, properties, and potential applications .

properties

IUPAC Name

2-methyl-3-phenyl-N-propan-2-yl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4/c1-13(2)21-19-16-11-7-8-12-17(16)22-20-18(14(3)23-24(19)20)15-9-5-4-6-10-15/h4-6,9-10,13,21H,7-8,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMRPBQXTPDPZLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCCC4=C2NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-3-phenyl-N-(propan-2-yl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine

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